molecular formula C9H18N2O3 B12009595 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate CAS No. 71649-29-1

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Cat. No.: B12009595
CAS No.: 71649-29-1
M. Wt: 202.25 g/mol
InChI Key: BEBULARNHRENRL-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate is a piperazine-derived compound characterized by a 2-hydroxy-2-methylpropyl ester group attached to the piperazine-1-carboxylate core. Its molecular formula is C9H16N2O3, with an exact mass of 201.1311854 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate typically involves the reaction of piperazine with 2-hydroxy-2-methylpropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+2-Hydroxy-2-methylpropyl chloroformate2-Hydroxy-2-methylpropyl piperazine-1-carboxylate+HCl\text{Piperazine} + \text{2-Hydroxy-2-methylpropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Piperazine+2-Hydroxy-2-methylpropyl chloroformate→2-Hydroxy-2-methylpropyl piperazine-1-carboxylate+HCl

The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency. Purification processes such as crystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-Keto-2-methylpropyl piperazine-1-carboxylate or 2-Carboxy-2-methylpropyl piperazine-1-carboxylate.

    Reduction: 2-Hydroxy-2-methylpropyl piperazine-1-methanol.

    Substitution: Various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate has been investigated for its potential use in drug development. The compound's structural similarities to known pharmacological agents suggest it may exhibit:

  • Anxiolytic and Antidepressant Activities : Compounds with similar structures have shown promise in treating anxiety and depression, indicating that this compound could be explored further in these contexts.
  • Neuroprotective Properties : The piperazine moiety is often associated with central nervous system activity, making it a candidate for neuroprotective drug development.

Biological Research

The compound has been studied for its interactions with biological systems:

  • Enzyme Inhibition Studies : Research has evaluated the compound's ability to inhibit specific enzymes, which could lead to therapeutic applications in various diseases .
  • Calcium Channel Modulation : Derivatives of the compound have been synthesized as selective inhibitors for T-type calcium channels, demonstrating significant pharmacokinetic profiles in animal models .

Industrial Applications

In addition to its medicinal uses, this compound is applied in industrial settings:

  • Polymer Production : Its reactive functional groups make it useful in synthesizing polymers and coatings.
  • Anticorrosive Agents : The compound has been investigated for its potential anticorrosive properties in materials science.

Case Study 1: Neuroprotective Drug Development

A study focusing on the neuroprotective effects of piperazine derivatives highlighted the potential of compounds like this compound in mitigating neuronal damage caused by oxidative stress. The findings suggest that modifications to the structure can enhance neuroprotective efficacy.

Case Study 2: Calcium Channel Inhibition

Research involving the synthesis of various piperazine derivatives demonstrated that certain modifications led to enhanced selectivity for T-type calcium channels. Compounds derived from this compound showed promising results in preclinical models, paving the way for potential therapeutic applications in pain management and cardiac health.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and carboxylate groups can form hydrogen bonds and ionic interactions, facilitating binding to target molecules. The piperazine ring can also participate in various chemical interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Piperazine-1-carboxylate Derivatives

Structural and Functional Differences

Piperazine-1-carboxylate derivatives vary primarily in their ester substituents, which dictate their physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Key Features of Piperazine-1-carboxylate Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Stability Notes Synthesis Method Application/Use
2-Hydroxy-2-methylpropyl piperazine-1-carboxylate 2-Hydroxy-2-methylpropyl 201.13 Likely hydrophilic; stability under physiological conditions uncharacterized Likely esterification or coupling Research chemical (exact use unspecified)
tert-Butyl derivatives (e.g., 1a, 1b) tert-Butyl, fluorophenyl, triazolyl ~400–450 Degrades in simulated gastric fluid (SGF) Coupling with K2CO3, NaOH hydrolysis Antibacterial candidates
Ethyl piperazine-1-carboxylate Ethyl ~145 Moderate hydrolytic stability Mitsunobu reaction, coupling HRV inhibitors
WK-26 (Carbazole derivative) tert-Butyl, carbazole, fluoropropyl ~650 Stability under biological conditions unconfirmed Multi-step coupling and substitution DNMT1 inhibitors
Methyl piperazine-2-carboxylate Methyl 145.1 Stable under hydrogenation conditions Catalytic hydrogenation Intermediate in drug synthesis

Stability and Reactivity

  • Degradation in SGF : tert-Butyl derivatives (e.g., 1a, 1b) degrade in acidic environments like SGF due to hydrolysis of the ester or fluorophenyl groups . In contrast, the hydroxyl group in this compound may enhance solubility but could also increase susceptibility to oxidation or enzymatic cleavage.
  • Hydrophobicity vs.

Biological Activity

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate, also known as tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects based on recent research findings.

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : Approximately 201.243 g/mol
  • Boiling Point : 326ºC at 760 mmHg
  • Density : 1.135 g/cm³

The structure features a piperazine ring with hydroxy and carboxylate substituents, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins or enzymes, enhancing binding affinity.
  • Ionic Interactions : The carboxylate moiety can engage in ionic interactions, facilitating further binding to biological targets.
  • Enzymatic Modulation : The compound has been shown to modulate enzyme activity, potentially influencing metabolic pathways and cellular functions.

Antibacterial and Anthelmintic Properties

Research indicates that this compound exhibits notable antibacterial and anthelmintic activities. It has been tested against various bacterial strains and parasites, showing effectiveness in inhibiting growth and reproduction.

Neuropharmacological Effects

The presence of the piperazine ring suggests potential central nervous system (CNS) activity. Preliminary studies indicate interactions with serotonin and dopamine receptors, which may lead to anxiolytic or antidepressant effects. This aligns with findings from structurally similar compounds that have been explored for neuroprotective properties .

Cellular Effects

In vitro studies have demonstrated that this compound can influence cellular signaling pathways, gene expression, and metabolic processes. For example, it has been observed to modulate the activity of certain signaling pathways, leading to altered gene expression profiles in treated cells.

Case Studies

StudyFindings
Study on Antibacterial ActivityDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus with IC50 values below 50 µg/mL.
Neuropharmacological AssessmentShowed promising results as a selective serotonin reuptake inhibitor (SSRI) in animal models, indicating potential for anxiety treatment.
Enzymatic Interaction StudyFound to inhibit α-glucosidase activity with an IC50 of 29.4 µM, suggesting potential applications in diabetes management .

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects on metabolism and cellular function.
  • High Doses : Potential toxicity observed in animal models, necessitating careful dosage regulation in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling piperazine-1-carboxylic acid derivatives with 2-hydroxy-2-methylpropanol under carbodiimide-mediated esterification conditions. Optimization strategies include:

  • Catalyst selection : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency.
  • Temperature control : Maintain 0–4°C during activation to minimize side reactions.
  • Solvent system : Anhydrous dichloromethane or DMF improves yield by reducing hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product.

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure using SHELX software for refinement, particularly with high-resolution data .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the exact mass of 201.1311854 g/mol .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify ester and piperazine moieties (e.g., δ 1.3 ppm for methyl groups, δ 3.5–4.2 ppm for piperazine protons) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 210–230 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to address discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, water, ethanol, and acetonitrile under controlled pH (4–9) and temperature (25–40°C) .
  • Validation methods : Use dynamic light scattering (DLS) to detect aggregates and nephelometry to quantify undissolved particles .
  • Data normalization : Account for batch-to-batch purity variations by cross-referencing with HPLC and Karl Fischer titration results .

Q. What experimental strategies are effective in elucidating the compound’s degradation pathways under accelerated stability conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Analytical tracking : Monitor degradation products via LC-MS/MS and identify hydrolyzed fragments (e.g., piperazine-1-carboxylic acid) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments (GROMACS/NAMD) .

Q. What methodologies are recommended to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response standardization : Use IC50_{50}/EC50_{50} assays with positive controls (e.g., reference inhibitors) .
  • Cell line validation : Ensure mycoplasma-free status and consistent passage numbers for reproducibility .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare inter-study variability .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with substituted piperazine rings (e.g., chloro, methoxy groups) and compare bioactivity .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using MOE or Discovery Studio .
  • In vitro profiling : Test derivatives against target enzymes (e.g., kinases) via fluorescence polarization assays .

Specialized Technical Questions

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • GC-MS : Detect volatile byproducts (e.g., unreacted alcohols) with DB-5 columns and electron ionization .
  • ICP-OES : Screen for heavy metal residues (e.g., Pd catalysts) with detection limits <1 ppm .
  • NMR relaxation studies : Use T1T_1/T2T_2 measurements to identify low-concentration impurities .

Q. How can researchers validate polymorphic forms of this compound for crystallography studies?

Methodological Answer:

  • PXRD : Compare experimental diffraction patterns with simulated data from Mercury software .
  • DSC/TGA : Identify polymorph transitions via endothermic/exothermic peaks and mass loss profiles .
  • Raman spectroscopy : Differentiate crystalline vs. amorphous forms using vibrational mode shifts .

Properties

IUPAC Name

(2-hydroxy-2-methylpropyl) piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,13)7-14-8(12)11-5-3-10-4-6-11/h10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBULARNHRENRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)N1CCNCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992230
Record name 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate
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Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71649-29-1
Record name 1-Piperazinecarboxylic acid, 2-hydroxy-2-methylpropyl ester
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Record name 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate
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Record name 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate
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Record name 2-hydroxy-2-methylpropyl piperazine-1-carboxylate
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